N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
CAS No.: 896366-11-3
Cat. No.: VC4820152
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896366-11-3 |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.351 |
| IUPAC Name | N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C18H17N3O4/c1-12-5-7-15(8-6-12)20-11-14(10-17(20)22)19-18(23)13-3-2-4-16(9-13)21(24)25/h2-9,14H,10-11H2,1H3,(H,19,23) |
| Standard InChI Key | SYIQKFHOFIKHKB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Potential Synthesis Pathways
Based on general synthetic methodologies for similar compounds, the synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide could involve:
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Formation of the Pyrrolidinone Core:
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Starting with a precursor like 4-methylphenylamine, it could react with succinic anhydride under heating to form the pyrrolidinone ring.
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Amide Bond Formation:
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The pyrrolidinone derivative could then undergo amidation with 3-nitrobenzoic acid or its activated derivative (e.g., acid chloride or anhydride) to yield the final compound.
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Example Reaction Scheme:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-Methylphenylamine + Succinic Anhydride | 1-(4-Methylphenyl)pyrrolidin-2-one |
| 2 | Above product + 3-Nitrobenzoyl Chloride (or Acid) | N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide |
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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-NMR and -NMR would identify chemical shifts corresponding to aromatic protons, amide NH, and aliphatic groups.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns for structural elucidation.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides (C=O stretch) and nitro groups (NO symmetric/asymmetric stretches).
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Elemental Analysis:
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Confirms the empirical formula by determining percentages of carbon, hydrogen, nitrogen, and oxygen.
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Potential Applications
Given its structural features, N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide could have applications in:
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Pharmaceutical Research:
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Amide derivatives are often explored for anti-inflammatory, antimicrobial, or anticancer properties.
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The nitro group might contribute to bioactivity through redox mechanisms or as a pharmacophore.
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Material Science:
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Nitrobenzene derivatives are sometimes used as intermediates in dye synthesis or as precursors for polymers.
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Biological Activity Screening:
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Molecular docking studies could predict interactions with enzymes like lipoxygenases or kinases.
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Comparative Data from Related Compounds
To contextualize this compound's significance, here is a comparison with structurally similar molecules:
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